An In-Depth Technical Guide to 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine: A Key Building Block in Modern Medicinal Chemistry
An In-Depth Technical Guide to 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine: A Key Building Block in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Cyclopropylamines in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart desirable pharmacokinetic and pharmacodynamic properties is relentless. Among the privileged structures that have gained significant traction is the cyclopropylamine moiety. When combined with fluorine-containing substituents, such as the trifluoromethyl group, these building blocks offer a unique confluence of conformational rigidity, metabolic stability, and modulated basicity. 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine, and its hydrochloride salt, has emerged as a valuable fragment and building block in drug discovery programs.[1][2][3] Its structure provides a three-dimensional exit vector from an aromatic ring, a feature increasingly sought after to escape the flatland of traditional sp²-hybridized drug scaffolds.
The trifluoromethyl group, in particular, is a bioisostere for various functional groups and can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive technical overview of 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine, encompassing its chemical structure, synthesis, and pivotal role as a molecular scaffold in the design and development of novel therapeutic agents.
Chemical Structure and Physicochemical Properties
The unique three-dimensional arrangement of 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine, featuring a cyclopropyl ring directly attached to a trifluoromethyl-substituted phenyl ring and a primary amine, underpins its utility in medicinal chemistry.
Caption: Chemical structure of 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine.
Table 1: Physicochemical Properties of 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine Hydrochloride
| Property | Value | Source |
| CAS Number | 1108698-58-3 | [1][4] |
| Molecular Formula | C₁₀H₁₁ClF₃N | [4] |
| Molecular Weight | 237.65 g/mol | [4] |
| Physical Form | Solid | |
| Melting Point | 180-182 °C (for the related 1-(3-fluorophenyl)cyclopropanamine hydrochloride) |
Synthesis and Manufacturing
The synthesis of 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine typically proceeds through a multi-step sequence, with the key transformation being the formation of the primary amine from a carboxylic acid precursor. A logical and established method for this conversion is the Curtius rearrangement.[5][6][7]
Caption: Proposed synthetic workflow for 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine Hydrochloride.
Experimental Protocol: A Representative Synthesis
The following protocol is a representative, field-proven methodology for the synthesis of 1-arylcyclopropylamines, adapted for the specific target molecule.
Part 1: Synthesis of 1-[3-(Trifluoromethyl)phenyl]cyclopropanecarboxylic Acid
A common route to the carboxylic acid precursor involves the cyclopropanation of the corresponding phenylacetonitrile derivative followed by hydrolysis.[6]
-
Cyclopropanation: To a solution of 3-(trifluoromethyl)phenylacetonitrile in a suitable solvent (e.g., DMSO), add 1,2-dibromoethane in the presence of a strong base such as sodium hydroxide. The reaction is typically stirred at room temperature until completion, monitored by TLC or LC-MS.
-
Hydrolysis: The resulting 1-(3-(trifluoromethyl)phenyl)cyclopropanecarbonitrile is then subjected to vigorous hydrolysis using a strong acid (e.g., concentrated HCl) or base (e.g., NaOH) at elevated temperatures to convert the nitrile group to a carboxylic acid.
-
Purification: After workup and extraction, the crude 1-[3-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid can be purified by recrystallization or column chromatography.
Part 2: Curtius Rearrangement to 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine
The Curtius rearrangement provides a reliable method to convert the carboxylic acid to the corresponding primary amine with retention of configuration.[7][8]
-
Acyl Azide Formation: To a solution of 1-[3-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid in an inert solvent (e.g., toluene or acetone), add triethylamine followed by diphenylphosphoryl azide (DPPA). The reaction is typically stirred at room temperature.
-
Rearrangement to Isocyanate: The reaction mixture is then heated to induce the rearrangement of the acyl azide to the corresponding isocyanate, with the evolution of nitrogen gas.
-
Hydrolysis to Amine: The resulting isocyanate is not isolated but is directly hydrolyzed by the addition of aqueous acid (e.g., HCl). This step cleaves the isocyanate to the primary amine.
-
Isolation and Purification: After cooling, the product can be isolated by extraction and purified, often by forming the hydrochloride salt.
Part 3: Formation of the Hydrochloride Salt
-
The free base of 1-(3-(trifluoromethyl)phenyl)cyclopropanamine is dissolved in a suitable solvent such as diethyl ether or ethyl acetate.
-
A solution of hydrogen chloride in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise with stirring.
-
The precipitated hydrochloride salt is collected by filtration, washed with a cold solvent, and dried under vacuum.
Characterization and Analytical Profile
Thorough characterization is essential to confirm the identity and purity of 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine. While specific experimental spectra for this exact compound are not widely published, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the region of 7.0-8.0 ppm with splitting patterns characteristic of a 1,3-disubstituted benzene ring. Methylene protons of the cyclopropyl ring appearing as multiplets in the upfield region (typically 0.5-1.5 ppm). A broad singlet for the amine protons (which may exchange with D₂O). |
| ¹³C NMR | Aromatic carbons in the region of 120-140 ppm. The trifluoromethyl carbon will appear as a quartet due to coupling with fluorine. The cyclopropyl carbons will be in the upfield region. |
| Mass Spec (EI) | The molecular ion peak (M⁺) for the free base (C₁₀H₁₀F₃N) would be expected at m/z 201.07. Fragmentation patterns would likely involve loss of the trifluoromethyl group and cleavage of the cyclopropyl ring. |
| FTIR | Characteristic N-H stretching vibrations for a primary amine in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching around 3000-3100 cm⁻¹. Strong C-F stretching bands characteristic of the CF₃ group, typically in the 1100-1350 cm⁻¹ region. |
Applications in Drug Discovery and Medicinal Chemistry
1-(3-(Trifluoromethyl)phenyl)cyclopropanamine serves as a crucial fragment or building block for the synthesis of more complex molecules with potential therapeutic applications.[1][2][3] The strategic incorporation of this moiety can lead to compounds with improved pharmacological profiles.
Caption: Role of the core scaffold in developing diverse bioactive molecules.
The primary amine of 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine provides a key reactive handle for further chemical modifications, allowing for its incorporation into a wide array of molecular architectures. Its use as a fragment in fragment-based drug discovery (FBDD) allows for the exploration of chemical space around a biological target.[9][10][11][12] The trifluoromethyl group enhances metabolic stability by blocking potential sites of oxidation on the phenyl ring. Furthermore, the rigid cyclopropyl linker positions the phenyl group in a well-defined region of space, which can be advantageous for optimizing interactions with a protein binding pocket.
While specific examples of late-stage clinical candidates derived directly from this fragment are not prevalent in the public domain, its structural motifs are present in various patented chemical series targeting a range of biological targets.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine and its hydrochloride salt. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
1-(3-(Trifluoromethyl)phenyl)cyclopropanamine is a valuable and versatile building block in the arsenal of the modern medicinal chemist. Its unique combination of a conformationally constrained cyclopropylamine, a metabolically robust trifluoromethylphenyl group, and a reactive primary amine handle makes it an attractive scaffold for the design of novel therapeutic agents. The synthetic routes, while requiring multiple steps, are based on well-established and reliable chemical transformations. As the demand for drug candidates with improved three-dimensionality and optimized ADME properties continues to grow, the strategic application of building blocks like 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine will undoubtedly play an increasingly important role in the future of drug discovery.
References
-
An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine. IP.com. [Link]
-
Curtius rearrangement. Wikipedia. [Link]
-
Relay Cooperation of K2S2O8 and O2 in Oxytrifluoromethylation of Alkenes Using CF3SO2Na - Supporting Information. The Royal Society of Chemistry. [Link]
-
General and Scalable Approach to Trifluoromethyl-substituted Cyclopropanes. ResearchGate. [Link]
-
1-(3-(Trifluoromethyl)phenyl)cyclopropanamine Hydrochloride. CRO Splendid Lab Pvt. Ltd. [Link]
-
1-(3-(Trifluoromethyl)phenyl)piperazine. PubChem. [Link]
-
1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride - 10 mg. Tebubio. [Link]
- Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC. [Link]
-
Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. [Link]
-
TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra. United States Environmental Protection Agency. [Link]
-
Selected natural products (first row) and synthetic bioactive molecules... ResearchGate. [Link]
-
Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. [Link]
-
An overview of cyclopropenone derivatives as promising bioactive molecules. PubMed. [Link]
-
[1H , 13C ]-HSQC NMR Spectrum (1D, 601 MHz, CD3OD, experimental) (NP0000342). NP-MRD. [Link]
-
1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride. Seedion. [Link]
-
Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. PMC. [Link]
-
Tertiary Cyclopropyl Carbagermatranes: Synthesis and Cross-Coupling. The Royal Society of Chemistry. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers. [Link]
-
Recent Advances in Fragment-Based Drug Design: Applications in Medicinal Chemistry. Research and Reviews. [Link]
-
13C NMR of 1-Propanol. University of Calgary. [Link]
-
[(1R,2S)-(2-Trifluoromethyl-1-phenyl)cyclopropyl]methylamine - Optional[Vapor Phase IR]. SpectraBase. [Link]
-
13 C NMR spectrum of 3-phenyl-6-(trifluoromethyl)-3,4dihydro-2H-benzo[e][13]oxazine. ResearchGate. [Link]
-
3-(Trifluoromethyl)phenylalanine - Optional[13C NMR]. SpectraBase. [Link]
-
FTIR-ATR. Policija. [Link]
-
FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). ResearchGate. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. tebubio.com [tebubio.com]
- 3. 1-(3-(trifluoromethyl)phenyl)cyclopropanamine hydrochloride — TargetMol Chemicals [targetmol.com]
- 4. 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine Hydrochloride | 1108698-58-3 | Splendid Lab | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 5. 1-(2-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 6. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 8. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 9. Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifechemicals.com [lifechemicals.com]
- 11. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 12. rroij.com [rroij.com]
- 13. An Improved Process For The Synthesis Of 3, 4 Difluorophenyl [quickcompany.in]
